Benzene, (2-chloroethenyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl/c9-7-6-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYMUDUGTIKLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859510 | |
| Record name | Benzene, chloroethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-25-3, 1331-28-8 | |
| Record name | β-Chlorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, chloroethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, chloroethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzene, 2 Chloroethenyl
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. In the context of "Benzene, (2-chloroethenyl)-" synthesis, palladium-based catalysts are particularly prominent.
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a fundamental method for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com This reaction typically involves an aryl or vinyl halide and an alkene, reacting in the presence of a palladium catalyst and a base to yield a substituted alkene. libretexts.org The catalytic cycle of the Heck reaction involves several key steps: oxidative addition of the halide to the palladium(0) catalyst, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. libretexts.org
While the Heck reaction is a powerful tool, a key limitation is the potential for the palladium catalyst to be lost at the end of the reaction, necessitating methods for its recovery and recycling. libretexts.org The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. diva-portal.org
Palladium catalysts are instrumental in a variety of synthetic routes beyond the standard Heck reaction. For instance, palladium-catalyzed tandem carbocyclization–Suzuki coupling reactions have been developed for the synthesis of trifluoromethyl-containing indenes from ortho-(2-chlorovinyl)-alkynylbenzenes and arylboronic acids. thieme-connect.com This process involves an intramolecular carbocyclization followed by a Suzuki coupling. thieme-connect.com
Furthermore, palladium catalysis is employed in the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. acs.orgcore.ac.uk This method can be influenced by additives like copper(II) chloride to achieve regiospecificity. acs.org The mechanism is thought to proceed through the formation of a metallacyclopentadiene intermediate. core.ac.uk
| Reaction Type | Catalyst System | Key Features | Reference |
| Heck Reaction | Palladium(0) complex, Base | Forms C-C bonds between aryl/vinyl halides and alkenes. | organic-chemistry.orgyoutube.comlibretexts.org |
| Tandem Carbocyclization–Suzuki Coupling | Pd(OAc)₂, Phosphorus ligand, Base | Synthesizes indene (B144670) derivatives from ortho-(2-chlorovinyl)-alkynylbenzenes. | thieme-connect.com |
| Alkyne Cyclotrimerization | Palladium species | Forms substituted benzenes from alkynes. | acs.orgcore.ac.uk |
Functional Group Transformations and Derivatization Approaches
The synthesis of "Benzene, (2-chloroethenyl)-" and its derivatives can also be accomplished by modifying existing functional groups on a precursor molecule.
Decarboxylative halogenation is a fundamental method for synthesizing organic halides from carboxylic acids. This process involves the selective cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.org While not a direct route to "Benzene, (2-chloroethenyl)-," the principles of decarboxylation are relevant to functional group interconversions. For example, palladium-catalyzed decarbonylative alkenylation of benzoic acids with terminal alkenes can produce internal alkenes. organic-chemistry.org
Stereoselective Synthesis of Chiral Benzene, (2-chloroethenyl)- Derivatives
The synthesis of specific stereoisomers (enantiomers or diastereomers) of a chiral molecule is a critical challenge in modern chemistry, particularly for pharmaceutical applications.
Enzymes are increasingly used as biocatalysts in organic synthesis due to their high stereoselectivity. A notable example is the use of P450 monooxygenases for the stereoselective hydroxylation of (2-chloroethyl)benzene (B74947) to produce optically active 2-chloro-1-phenylethanol. unipd.it This chiral alcohol is a key precursor for the synthesis of important pharmaceuticals. unipd.it The process can be part of a cascade reaction, for instance, combining stereoselective hydroxylation with enantioselective dehalogenation to yield β-haloalcohols with excellent enantiomeric excess. unipd.it
| Method | Key Reagent/Catalyst | Product | Key Feature | Reference |
| Stereoselective Hydroxylation | P450 monooxygenase | Optically active 2-chloro-1-phenylethanol | High enantioselectivity. | unipd.it |
Chiral Intermediate Preparation from Benzene, (2-chloroethenyl)- Precursors
The synthesis of optically active compounds is a cornerstone of modern pharmaceutical and materials science. Precursors to Benzene, (2-chloroethenyl)-, such as substituted 2-chloroacetophenones and (2-chloroethyl)benzene, serve as valuable starting materials for generating key chiral intermediates. These intermediates, particularly chiral epoxides and halohydrins, are versatile building blocks for more complex molecules. Methodologies for their preparation often rely on asymmetric catalysis, employing either metal complexes with chiral ligands or highly selective biocatalysts.
One prominent strategy involves the asymmetric transfer hydrogenation of prochiral ketones. For instance, substituted 2-chloroacetophenones can be effectively reduced to their corresponding chiral 2-chloro-1-phenylethanols using chiral rhodium catalysts. acs.org These optically active chlorohydrins can then be readily converted into valuable chiral styrene (B11656) oxides through intramolecular cyclization, often with no loss of enantiomeric purity. acs.org A notable example is the synthesis of (R)-m-chlorostyrene oxide, a crucial intermediate for the preparation of several β-3-adrenergic receptor agonist compounds. acs.org The reaction proceeds with high yields and excellent enantioselectivity under mild conditions. acs.org
Another powerful approach leverages biocatalysis, utilizing enzymes to perform highly enantioselective transformations. A cascade reaction involving a P450 monooxygenase and a halohydrin dehalogenase can convert (2-chloroethyl)benzene derivatives into optically pure (S)-styrene oxides. rsc.org In this system, the P450 enzyme first catalyzes the asymmetric hydroxylation of the substrate to form a chiral halohydrin. For example, (2-chloroethyl)benzene is converted to (S)-2-chloro-1-phenylethan-1-ol with a high enantiomeric excess (ee). rsc.org
Enzymatic resolution is another established biocatalytic method. Starting from a precursor like 3-chloroethylbenzene, bromination can yield a racemic dihaloethylbenzene intermediate. Subsequent enzymatic resolution using an appropriate enzyme, such as lipase (B570770) QL, can selectively acylate one enantiomer of the corresponding bromohydrin, allowing for the separation and isolation of the enantiopure bromohydrin. This chiral intermediate can then be transformed into the desired (R)-3-chlorostyrene oxide.
Detailed findings from these synthetic approaches are summarized in the tables below.
Asymmetric Transfer Hydrogenation of 2-Chloroacetophenones
This method utilizes a chiral rhodium complex to catalyze the reduction of various ring-substituted 2-chloroacetophenones, producing chiral chlorohydrins with high enantiomeric excess. acs.org
| Substrate (RC₆H₄COCH₂Cl) | Product (Chiral Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| 2-Chloroacetophenone (R=H) | 3a | 99 | 97 | S |
| o-Chloro-2-chloroacetophenone (R=o-Cl) | 3b | 81 | 88 | S |
| m-Chloro-2-chloroacetophenone (R=m-Cl) | 3c | 93 | 95 | S |
| p-Chloro-2-chloroacetophenone (R=p-Cl) | 3d | 90 | 92 | S |
| m-Methoxy-2-chloroacetophenone (R=m-CH₃O) | 3f | 90 | 95 | S |
| p-Methoxy-2-chloroacetophenone (R=p-CH₃O) | 3g | 94 | 94 | S |
| m-Methyl-2-chloroacetophenone (R=m-CH₃) | 3k | 92 | 96 | S |
Table 1: Asymmetric transfer hydrogenation of substituted 2-chloroacetophenones catalyzed by a chiral Rhodium complex. Data sourced from acs.org.
Biocatalytic Hydroxylation of (2-Chloroethyl)benzene
This approach uses an engineered P450 enzyme from Novosphingobium aromaticivorans for the asymmetric hydroxylation of (2-chloroethyl)benzene to produce a chiral chlorohydrin. rsc.org
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|---|
| (2-Chloroethyl)benzene | E. coli (P450PL2-4) | 2-Chloro-1-phenylethan-1-ol | >99 | >99 | S |
Table 2: Enantioselective hydroxylation of (2-chloroethyl)benzene using a whole-cell biocatalyst. Data sourced from rsc.org.
Chemical Reactivity and Mechanistic Studies of Benzene, 2 Chloroethenyl
Polymerisationsdynamik und -mechanismen
Die Reaktivität von Benzol, (2-chlorethenyl)-, auch als β-Chlorstyrol bekannt, in Polymerisationsreaktionen ist ein Thema von erheblichem wissenschaftlichem Interesse. Seine einzigartige Struktur, die sowohl eine Vinylgruppe als auch ein Chlorsubstituent an der Ethylenseitenkette aufweist, führt zu einer komplexen Polymerisationsdynamik.
Homopolymerisationsstudien von Benzol, (2-chlorethenyl)-
Die Homopolymerisation von Benzol, (2-chlorethenyl)- wurde unter verschiedenen Bedingungen untersucht. Studien haben gezeigt, dass es sowohl radikalisch als auch kationisch polymerisiert werden kann. Beispielsweise wurde die kationische Polymerisation von 2-Chlorethylvinylether, einer verwandten Verbindung, durch Maghnit-H+, einen umweltfreundlichen Katalysator, in einem lösungsmittelfreien System katalysiert. researchgate.net Die Reaktivität von Benzol, (2-chlorethenyl)- bei der Polymerisation wird durch die Anwesenheit des Chloratoms beeinflusst, das als gute Abgangsgruppe bei nukleophilen Substitutionsreaktionen fungieren kann.
Copolymerisation mit Styrol und anderen Monomeren
Die Copolymerisation von Benzol, (2-chlorethenyl)- mit anderen Monomeren, insbesondere Styrol, wurde umfassend untersucht, um die Reaktivitätsverhältnisse aufzuklären und Copolymere mit maßgeschneiderten Eigenschaften herzustellen.
Die radikalische Copolymerisation ist eine gängige Methode zur Herstellung von Copolymeren aus Benzol, (2-chlorethenyl)-. cmu.edu Studien haben die Copolymerisation von 2-Chlorethylvinylether mit Styrol unter Verwendung von Maghnit-H+ als Katalysator untersucht. researchgate.net Eine andere Studie konzentrierte sich auf die radikalische statistische Copolymerisation von N-Vinylpyrrolidon (NVP) und 2-Chlorethylvinylether (CEVE) unter Verwendung der RAFT-Polymerisation (Reversible Addition-Fragmentation chain Transfer). nih.govmdpi.com Die Reaktivitätsverhältnisse der Monomere wurden unter Anwendung verschiedener linearer grafischer Methoden und des COPOINT-Programms im Rahmen des terminalen Modells geschätzt. nih.govmdpi.com
Die Zusammensetzung und Sequenzverteilung von Monomeren in einem Copolymer haben einen signifikanten Einfluss auf dessen physikalische Eigenschaften. nih.gov Die Sequenzverteilung in einem Copolymer kann als Kombinationen benachbarter Struktureinheiten ausgedrückt werden, wie z. B. Diaden (zwei Monomereinheiten), Triaden (drei Monomereinheiten) usw. epo.org Bei der Copolymerisation von Styrol und Fumaronitril wurde beispielsweise festgestellt, dass sie nach dem vorletzten Mechanismus copolymerisieren, was auf den Einfluss der stark polaren Fumaronitril-Einheit auf die Reaktivität der terminalen Einheit des wachsenden Makroradikals zurückzuführen ist. cmu.edu
Die Analyse der Copolymerzusammensetzung wird häufig mit Techniken wie der Kernspinresonanz (NMR) und der Größenausschlusschromatographie (SEC) durchgeführt. nih.govkpi.uaworktribe.com Die Reaktivitätsverhältnisse, die das Verhältnis der Geschwindigkeitskonstanten der Homopropagation zur Kreuzpropagation sind, sind entscheidende Parameter zur Charakterisierung der Copolymerisation und zur Vorhersage der Copolymerzusammensetzung. epo.orgtue.nl
Tabelle 1: Reaktivitätsverhältnisse für die anionische Copolymerisation von Styrol und 1,1-Diphenylethylen worktribe.com
| Proben-ID | Styrol : DPE-Einsatzverhältnis | Lösungsmittel | Temperatur (°C) | Styrol : DPE im Copolymer (aus ¹H-NMR) | r₁ |
| PSD-2 | 1.00 : 1.03 | Benzol | 50 | 1.00 : 0.73 | 0.60 |
| PSD-3c | 1.00 : 1.54 | Benzol | 30 | 1.00 : 0.82 | 0.57 |
| PSD-4 | 1.00 : 1.54 | Benzol | RT | 1.00 : 0.85 | 0.46 |
| PSD-7 | 1.00 : 1.05 | Toluol | 25 | 1.00 : 0.81 | 0.37 |
| PSD-8 | 1.00 : 1.59 | Toluol | 25 | 1.00 : 0.83 | 0.54 |
| PSD-9 | 1.00 : 1.05 | THF | 0 | 1.00 : 0.90 | 0.15 |
DPE: 1,1-Diphenylethylen, RT: Raumtemperatur, THF: Tetrahydrofuran. Daten aus einer Studie zur anionischen Copolymerisation von Styrol und 1,1-Diphenylethylen. worktribe.com
Polymerisationsinduzierte Phasentrennungsphänomene
Die polymerisationsinduzierte Phasentrennung (PIPS) ist ein Prozess, bei dem eine anfänglich homogene Mischung aus Monomer und Lösungsmittel während der Polymerisation instabil wird und sich in separate Phasen auftrennt. nih.gov Dieser Prozess wird genutzt, um verschiedene Polymermorphologien zu erzeugen, einschließlich poröser Strukturen und zusammenhängender Monolithen. researchgate.net
Die thermische Vorgeschichte eines Polymersystems kann dessen Phasentrennungsverhalten signifikant beeinflussen. Studien haben die oberen und unteren kritischen Lösungstemperaturen (UCST und LCST) in Polymerlösungen untersucht, die die Grenzen der Mischbarkeit definieren. acs.org Die Kinetik der Phasentrennung, insbesondere durch spinodale Entmischung, wird durch Faktoren wie die Temperatur und die Diffusionskoeffizienten der Komponenten beeinflusst. nih.govpsu.edu Beispielsweise kann bei einem niedrigen Diffusionskoeffizienten die Phasentrennung langsam erfolgen, was zu ausgeprägten Schichtstrukturen führt, die durch Oberflächenpotentiale beeinflusst werden. nih.gov Die thermischen Eigenschaften von Copolymeren, wie z. B. die Glasübergangstemperatur, werden mit Techniken wie der Differential-Scanning-Kalorimetrie (DSC) untersucht. nih.govmdpi.com
Tabelle 2: In diesem Artikel erwähnte chemische Verbindungen
| Verbindungsname | Synonym(e) |
| Benzol, (2-chlorethenyl)- | β-Chlorstyrol |
| Styrol | Vinylbenzol |
| 1,1-Diphenylethylen | DPE |
| N-Vinylpyrrolidon | NVP |
| 2-Chlorethylvinylether | CEVE |
| Fumaronitril | |
| Tetrahydrofuran | THF |
| Toluol | |
| Benzol |
Influence of Viscosity on Phase Separation Dynamics
The phase separation dynamics in systems containing polymerizing species like Benzene (B151609), (2-chloroethenyl)- are profoundly influenced by viscosity. When a polymer solution undergoes phase separation, the process can be significantly affected by viscoelastic effects, leading to what is termed "viscoelastic phase separation" (VPS). aps.org This phenomenon arises from the dynamic asymmetry between the components of the mixture, such as a high-viscosity, polymer-rich phase and a low-viscosity, solvent-rich phase. researchgate.netresearchgate.net
In such dynamically asymmetric mixtures, the stress generated by the phase separation process is unevenly distributed between the phases. researchgate.net The polymer-rich phase, due to its high viscosity and long relaxation time, cannot deform and flow quickly enough to keep up with the rapid changes in concentration. aps.orgresearchgate.net This resistance to deformation can lead to the formation of a transient, network-like or sponge-like structure of the high-viscosity phase, even when it is the minority component. aps.orgresearchgate.net This is a key departure from normal phase separation where the minority phase typically forms droplets.
The coarsening dynamics—the process by which domains grow over time—are also heavily impacted. In conventional phase separation, domain growth might follow a power law where the characteristic size of the domains grows with time to the power of 1/3 for diffusion-driven (coalescence) mechanisms or to the power of 1 for viscous flow-driven mechanisms. researchgate.net However, in systems with large viscosity contrasts, the coarsening can be significantly slowed down. aps.orgresearchgate.net The growth may be dominated by the properties of the more viscous phase. researchgate.net For instance, studies on polyvinyl alcohol (PVA) solutions, an analogue for vinyl polymer systems, showed that despite a vast difference in the viscosities of the separated phases, different growth mechanisms could be observed, ranging from diffusion-driven coalescence to hydrodynamic coarsening, depending on the specific system parameters. researchgate.net
The interplay between rheological properties and phase inversion is crucial for determining the final morphology of the material. researchgate.net These principles are fundamental to processes like polymerization-induced phase separation (PIPS), where an initially homogeneous solution of monomer and polymer demixes as the molecular weight of the polymerizing species increases. researchgate.net
Morphology Evolution in Polymerizing Systems
The evolution of morphology in systems where Benzene, (2-chloroethenyl)- is polymerizing is a classic example of reaction-induced phase separation (RIPS). kpi.uarsc.org The process begins with a homogeneous mixture, for instance, the monomer itself with an initiator, or a solution of the monomer and another polymer. As polymerization proceeds, the molecular weight of the newly formed poly(2-chlorostyrene) (B1166896) increases. This change in molecular weight alters the thermodynamics of the mixture, reducing the entropy of mixing and often leading to a state of immiscibility. researchgate.netkpi.ua
Once the system crosses the phase boundary (binodal line) and enters an unstable region, phase separation begins. Often, this occurs via spinodal decomposition, which is characterized by the formation of highly interconnected, co-continuous structures rather than discrete droplets formed by nucleation and growth. kpi.ua A study on the polymerization of 2-chlorostyrene (B146407) in a polystyrene/dibutyl phthalate (B1215562) mixture demonstrated this type of reaction-induced phase separation. tandfonline.com
The morphology continues to evolve throughout the polymerization process. In the suspension polymerization of vinyl chloride (PVC), a closely related monomer, the process begins with the formation of primary particles within monomer droplets at low conversion rates. rsc.orgresearchgate.net As conversion increases, these primary particles grow and aggregate. researchgate.net The agitation rate in the reactor plays a critical role; higher agitation can lead to smaller final resin grains with a narrower size distribution. rsc.org However, after a certain conversion point (e.g., ~27% for PVC), higher agitation may promote more fusion among the primary particles, leading to larger primary particle sizes and affecting the internal porosity of the final polymer grain. rsc.org The final morphology, including grain size, porosity, and internal structure, is therefore a result of the complex interplay between polymerization kinetics and physical processes like aggregation and fusion. rsc.orgresearchgate.net
This process allows for the tailoring of material properties by controlling the reaction conditions. The final structure is essentially a snapshot of the phase separation process, arrested when the viscosity becomes too high for further morphological evolution, typically upon vitrification or completion of the reaction. kpi.ua
Catalytic Organic Transformations
Hydroboration Reactions of Benzene, (2-chloroethenyl)-
Hydroboration is a powerful synthetic transformation that adds a hydrogen-boron bond across a double bond. nih.gov For alkenes like Benzene, (2-chloroethenyl)-, this reaction, typically followed by an oxidation step (hydroboration-oxidation), results in the formation of an alcohol. The reaction is characterized by its specific regioselectivity and stereoselectivity.
The addition of the borane (B79455) reagent (like BH₃ or its complexes) to the double bond proceeds in a concerted, four-membered transition state. nih.gov This mechanism dictates that the addition is syn, meaning the hydrogen and the boron atom add to the same face of the double bond. researchgate.netnih.gov
From a regioselectivity standpoint, hydroboration is generally considered an anti-Markovnikov reaction. nih.gov This means that the boron atom attaches to the less substituted carbon of the double bond, and the subsequent hydrogen attaches to the more substituted carbon. researchgate.netnih.gov For Benzene, (2-chloroethenyl)-, this would place the boron on the terminal carbon (C2, the one bearing the chlorine atom) and the hydrogen on the carbon attached to the benzene ring (C1). Oxidation of the resulting organoborane would yield 2-chloro-1-phenylethanol.
Cobalt-Catalyzed Hydroboration Efficiencies and Regioselectivity
While traditional hydroboration exhibits anti-Markovnikov selectivity, the use of transition metal catalysts can alter this outcome. Earth-abundant metals like cobalt have emerged as effective catalysts for hydroboration, capable of tuning the reaction's efficiency and regioselectivity. organic-chemistry.org
Notably, cobalt catalysts have been developed that can reverse the inherent selectivity of hydroboration to favor the Markovnikov product. For vinylarenes, which are structurally analogous to Benzene, (2-chloroethenyl)-, cobalt catalysis can lead to the formation of the branched, or Markovnikov, alkylboronate. organic-chemistry.orgbohrium.com In this case, the boron atom adds to the internal carbon (C1), and the hydrogen adds to the terminal carbon (C2).
The regioselectivity is highly dependent on the ligand coordinated to the cobalt center. acs.org For example, a cobalt(II) coordination polymer used with KOtBu as an activator was shown to be highly efficient for the Markovnikov-selective hydroboration of various vinylarenes. organic-chemistry.org The system achieved very high turnover frequencies with low catalyst loading. organic-chemistry.org
The table below summarizes the results for the cobalt-catalyzed Markovnikov hydroboration of styrene (B11656), a close analogue of Benzene, (2-chloroethenyl)-.
| Substrate | Catalyst System | Product | Branched:Linear Ratio | Yield | Source |
|---|---|---|---|---|---|
| Styrene | Co(II) coordination polymer / KOtBu | 1-Phenylethylboronate | 92:8 | 94% | organic-chemistry.org |
| 4-Methylstyrene | Co(II) coordination polymer / KOtBu | 1-(p-Tolyl)ethylboronate | 92:8 | 94% | organic-chemistry.org |
| 4-Chlorostyrene (B41422) | Co(II) coordination polymer / KOtBu | 1-(4-Chlorophenyl)ethylboronate | 91:9 | 92% | organic-chemistry.org |
These results demonstrate that cobalt catalysis provides a highly efficient and regioselective pathway to branched organoboranes from vinylarenes, a transformation that is complementary to traditional uncatalyzed hydroboration.
Aziridination Chemistry of Benzene, (2-chloroethenyl)-
Aziridines, three-membered rings containing a nitrogen atom, are valuable building blocks in organic synthesis. One of the most direct methods for their synthesis is the aziridination of an alkene, which involves the transfer of a nitrene group to the C=C double bond. For an alkene like Benzene, (2-chloroethenyl)-, this would result in the formation of a substituted phenylaziridine. Transition metal catalysts, particularly those based on copper, are widely used to facilitate this transformation, generating and transferring the nitrene from a suitable precursor, such as an iminoiodinane (e.g., PhI=NTs). researchgate.net
Homogeneous and Heterogeneous Copper-Catalyzed Aziridination
Copper catalysts for aziridination can be classified as either homogeneous or heterogeneous. Homogeneous catalysts, such as copper(II) triflate (Cu(OTf)₂), dissolve in the reaction medium, while heterogeneous catalysts, such as copper ions exchanged onto a solid support like zeolite Y (CuHY), exist in a separate phase. researchgate.netrsc.org Both systems are effective for the aziridination of styrenes, but they can exhibit different efficiencies, selectivities, and operational advantages. rsc.orgrsc.org
Heterogeneous catalysts are often preferred from an industrial perspective due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net Studies comparing the two systems for the aziridination of styrene and its derivatives have shown that the heterogeneous CuHY catalyst can be highly effective, sometimes providing enhanced yields and selectivities compared to its homogeneous counterpart. rsc.orgrsc.org
For example, in the asymmetric aziridination of substituted styrenes using a chiral bis(oxazoline) ligand, the heterogeneous CuHY system often gave higher enantiomeric excess (ee) than the homogeneous Cu(OTf)₂ system. rsc.orgrsc.org This has been attributed to the confinement of the substrate within the zeolite pores, which can enhance stereochemical control. rsc.org Furthermore, the heterogeneous catalyst demonstrated greater stability, with less leaching of the active metal into the solution, particularly with substituted styrenes compared to styrene itself. rsc.orgrsc.org
The table below presents comparative data for the homogeneous and heterogeneous copper-catalyzed aziridination of styrene and 4-chlorostyrene, a close structural analogue to Benzene, (2-chloroethenyl)-.
| Substrate | Catalyst Type | Catalyst | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Styrene | Homogeneous | Cu(OTf)₂ | 72% | 63% | rsc.orgrsc.org |
| Heterogeneous | CuHY Zeolite | 52% | 75% | rsc.orgrsc.org | |
| 4-Chlorostyrene | Homogeneous | Cu(OTf)₂ | 48% | 74% | rsc.orgrsc.org |
| Heterogeneous | CuHY Zeolite | 62% | 94% | rsc.orgrsc.org |
These findings highlight that for substrates like Benzene, (2-chloroethenyl)-, heterogeneous copper catalysis represents a highly effective and robust method for aziridination, offering advantages in both product yield and stereoselectivity over homogeneous systems. rsc.orgrsc.org
Enantioselective Aziridination Pathways
The synthesis of chiral aziridines from Benzene, (2-chloroethenyl)-, also known as β-chlorostyrene, has been approached through various catalytic enantioselective aziridination methods. These methods employ both metal-based catalysts and biocatalysts to achieve high levels of stereocontrol.
One notable approach involves the use of heterogeneous catalysts. Copper-exchanged zeolite Y, modified with bis(oxazoline) ligands, has been utilized as a catalyst for the aziridination of styrene derivatives with [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) as the nitrene source. In the case of 2-chlorostyrene, this system has demonstrated particularly high enantioselectivity, achieving a 95% enantiomeric excess (ee). rsc.orgresearchgate.net A competitive reaction study between styrene and 2-chlorostyrene revealed that while styrene's reaction rate is enhanced, the rate for the substituted styrene is decreased. rsc.org
Biocatalytic methods have also proven effective. An evolved bacterial cytochrome P450 enzyme has been engineered to catalyze the intermolecular aziridination of substituted styrenes with tosyl azide (B81097). caltech.edu This enzymatic system exhibits high (S)-selectivity, reaching up to 99% ee. For 3-chlorostyrene (B1584043), the reaction yielded 21 turnovers. caltech.edu
Cobalt(II) complexes of D2-symmetric chiral porphyrins serve as efficient metalloradical catalysts for the asymmetric aziridination of various aromatic olefins using bis(2,2,2-trichloroethyl)phosphoryl azide (TcepN3) as a nitrene source. d-nb.info This method produces N-phosphorylated aziridines in good to excellent yields (up to 99%) and with moderate to high enantioselectivities (up to 85% ee) under neutral, non-oxidative conditions. d-nb.info
Organocatalytic methods have also been developed for the aziridination of styrenes. An iminium salt can catalyze the aziridination of styrenes using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs). nih.gov This reaction is proposed to proceed through a diaziridinium salt as the active oxidant. For 4-chlorostyrene, the corresponding aziridine (B145994) was obtained in a 47% yield. nih.gov
Table 1: Enantioselective Aziridination of Chloro-substituted Styrenes
| Catalyst System | Substrate | Nitrene Source | Yield | Enantiomeric Excess (ee) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Copper-exchanged Zeolite Y / Bis(oxazoline) | 2-Chlorostyrene | PhI=NNs | - | 95% | - | rsc.orgresearchgate.net |
| Evolved Cytochrome P450 | 3-Chlorostyrene | Tosyl azide | 21 Turnovers | - | (S)-selective | caltech.edu |
| [Co(P6)] (Chiral Porphyrin) | p-Chlorostyrene | TcepN3 | 85% | 80% | - | d-nb.info |
| Iminium Salt | 4-Chlorostyrene | PhINTs | 47% | - | - | nih.gov |
Hydroaminocarbonylation Reactions of Benzene, (2-chloroethenyl)-
Palladium-Catalyzed Regioselective Synthesis of Primary Amides
The synthesis of primary amides from alkenes via hydroaminocarbonylation is a significant transformation in organic chemistry. Palladium-catalyzed methodologies have been developed to achieve this, using ammonium (B1175870) chloride (NH₄Cl) as a practical and efficient source of nitrogen, thus avoiding the use of gaseous ammonia. nih.govrsc.org The regioselectivity of this reaction, yielding either branched or linear primary amides, can be precisely controlled by the careful selection of palladium precursors and ligands. nih.govrsc.orgresearchgate.net
For the synthesis of branched primary amides from styrene derivatives, a catalytic system composed of Pd(t-Bu₃P)₂ has been shown to be effective. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insights into the factors governing regioselectivity. rsc.org These studies suggest that in systems using monodentate phosphine (B1218219) ligands like PPh₃, electronic effects involving conjugation between the benzylic group and the acyl group stabilize the transition state leading to the branched product. rsc.org Conversely, the use of bidentate ligands such as Xantphos can induce steric hindrance that favors the formation of the linear amide. rsc.org
The reaction proceeds through a proposed palladium-hydride pathway. nih.gov Control experiments have ruled out an initial hydrochlorination of the alkene. nih.gov The formation of an acyl-palladium complex has been identified as a key intermediate, and the presence of carbon monoxide (CO) promotes the reductive elimination to form the final acid chloride, which then reacts with the amine source. nih.gov
Table 2: Palladium-Catalyzed Regioselective Hydroaminocarbonylation of Styrene
| Catalyst System | Amino Source | Predominant Product | Key Feature | Reference |
|---|---|---|---|---|
| Pd(t-Bu₃P)₂ | NH₄Cl | Branched Amide | High regioselectivity for branched product | nih.govrsc.org |
| PdI₂ / Xantphos | NH₄Cl | Linear Amide | High regioselectivity for linear product | rsc.org |
| Pd(PPh₃)₂Cl₂ / Ph₂tBuSiCl / AcOH | CO / in situ HCl | Branched Acid Chloride | Synthesis of acid chlorides as precursors to amides | nih.gov |
Oxidative Coupling Reactions Involving Benzene, (2-chloroethenyl)-
Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, often proceeding without the need for pre-functionalized starting materials. nih.govcore.ac.uk These reactions can be catalyzed by various transition metals, including rhodium and iron.
A notable example is the rhodium(III)-catalyzed oxidative coupling of arenes with alkenes. Mechanistic studies on the coupling of 2-phenylpyridine (B120327) with styrene, catalyzed by a cationic rhodium(III) complex, have revealed that the reaction proceeds through a Rh(III)/Rh(I) catalytic cycle. nih.gov The rate-determining step was identified as the migratory insertion of the alkene into a rhodium-carbon (aryl) bond. nih.gov
Another approach involves photochemical methods. An iron(III) halide-promoted aerobic oxidative coupling of benzenes with aliphatic hydrocarbons has been developed. nih.gov This reaction proceeds under visible light irradiation with air as a green oxidant. In this system, (1-chloroethyl)benzene (B1265384), a related chloro-derivative, can be effectively converted to the corresponding cross-coupling product, demonstrating the utility of this method for C-C bond formation involving chloro-substituted ethylbenzene (B125841) scaffolds. nih.gov
The direct oxidative coupling of vinyl halides, such as β-chlorostyrene, with olefins can be catalyzed by ruthenium complexes to yield substituted dienes. researchgate.net This demonstrates the activation of the sp² carbon-chlorine bond by the ruthenium catalyst. researchgate.net
Table 3: Oxidative Coupling Reactions
| Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Cationic Rhodium(III) | Arene + Styrene | Mechanistic study identified rate-determining step. | nih.gov |
| Iron(III) Halide / Visible Light | Benzene + Aliphatic Hydrocarbon | Green chemistry approach using air as oxidant. (1-chloroethyl)benzene is a viable substrate. | nih.gov |
| Ruthenium Complex | β-chlorostyrene + Olefin | Dehydrohalogenative coupling to form dienes. | researchgate.net |
Bioepoxidation Processes with Benzene, (2-chloroethenyl)-
The enzymatic epoxidation of Benzene, (2-chloroethenyl)- offers a green and highly selective route to the corresponding chiral epoxide, (2-chloroethenyl)-benzene oxide. Cytochrome P450 monooxygenases are particularly effective biocatalysts for this transformation.
Engineered P450 peroxygenases have been developed that exhibit high (R)-enantioselectivity in the epoxidation of styrene and its derivatives. nih.govrsc.org Through protein engineering of a unique dual-functional small molecule (DFSM)-facilitated P450BM3 peroxygenase system, high enantiomeric excesses (up to 99% ee) and turnover numbers have been achieved for the H₂O₂-dependent epoxidation. rsc.org Specifically for o-chlorostyrene, a triple mutant (F87A/T268A/V78A) improved the (R)-enantioselectivity to 95% ee. nih.govrsc.org This approach provides a significant advantage in producing (R)-styrene oxides, which is complementary to the (S)-selectivity of most natural styrene monooxygenases. nih.govrsc.org
Other enzymatic systems have also been explored. For instance, the F87G mutant of P450 BM-3 catalyzes the epoxidation of 3-chlorostyrene with 92-94% ee. researchgate.netresearchgate.net These biocatalytic methods represent a powerful alternative to traditional chemical epoxidation, which often relies on synthetic molecular catalysts. nih.gov
Table 4: Bioepoxidation of Chlorostyrenes
| Enzyme System | Substrate | Key Findings | Enantiomeric Excess (ee) | Selectivity | Reference |
|---|---|---|---|---|---|
| Engineered P450BM3 Peroxygenase (F87A/T268A/V78A) | o-Chlorostyrene | Improved enantioselectivity through mutation. | 95% | (R) | nih.govrsc.org |
| Engineered P450BM3 Peroxygenase (F87A/T268I/A82I) | m-Chlorostyrene | High ee with moderate turnover number. | 96% | (R) | nih.govrsc.org |
| P450 BM-3 Mutant (F87G) | 3-Chlorostyrene | High enantioselectivity. | 92-94% | - | researchgate.netresearchgate.net |
Stereospecific Enzymatic Transformations of Benzene, (2-chloroethenyl)- Oxide
Epoxide hydrolases (EHs) are crucial enzymes for the stereospecific transformation of epoxides, such as (2-chloroethenyl)-benzene oxide, into valuable enantiopure vicinal diols. nih.gov These enzymes typically belong to the α/β-hydrolase superfamily and operate via a nucleophilic Sₙ2 ring-opening mechanism, which involves the formation of a covalent enzyme-substrate ester intermediate. nih.govnih.gov
A significant application of these enzymes is in the enantioconvergent biotransformation of racemic epoxides. For example, the epoxide hydrolase from Caulobacter crescentus has been used for the enantioconvergent conversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethanediol. nih.govresearchgate.net This process allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product diol.
To achieve high efficiency and product concentration, a bi-enzymatic approach using two complementary epoxide hydrolases has been developed for the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol from racemic p-chlorostyrene oxide. frontiersin.org By using a pair of EHs with complementary enantio- and regioselectivity, such as one that preferentially hydrolyzes the (S)-epoxide and another that acts on the (R)-epoxide, high yields and enantiomeric purity of the target diol can be achieved. frontiersin.org For instance, one study utilized PvEH1Z4X4-59, which has a preference for (S)-pCSO, and RpEHF361V, which preferentially hydrolyzes (R)-pCSO, to achieve an enantioconvergent hydrolysis. frontiersin.org
The regioselectivity of the nucleophilic attack by the enzyme on the epoxide ring is influenced by the substituents on the epoxide. mdpi.com For alkyl-substituted epoxides, electron-withdrawing groups typically direct the attack to the less sterically hindered carbon atom. mdpi.com
Table 5: Enzymatic Hydrolysis of Chlorostyrene Oxides
| Enzyme System | Substrate | Transformation | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Epoxide Hydrolase (Caulobacter crescentus) | rac-p-Chlorostyrene Oxide | Enantioconvergent Hydrolysis | (R)-p-Chlorophenyl-1,2-ethanediol | High enantiopurity of diol product. | nih.govresearchgate.net |
| Paired EHs (PvEH1Z4X4-59 & RpEHF361V) | rac-p-Chlorostyrene Oxide | Bi-enzymatic Enantioconvergent Hydrolysis | (R)-p-Chlorophenyl-1,2-ethanediol | Gram-scale synthesis with high concentration. | frontiersin.org |
| Epoxide Hydrolase (Aspergillus niger M200) | rac-p-Chlorostyrene Oxide | Laboratory Evolution | (R)-p-Chlorophenyl-1,2-ethanediol | Evolved enzyme for enantioconvergence. | researchgate.net |
Asymmetric Azidohydroxylation via Biomimetic Enzymatic Cascades
The synthesis of chiral azido (B1232118) alcohols, which are valuable precursors to 1,2-amino alcohols and aziridines, can be achieved through asymmetric azidohydroxylation of alkenes like Benzene, (2-chloroethenyl)-. rsc.org A powerful strategy for this transformation involves the use of biomimetic enzymatic cascades, which combine multiple reaction steps in a single pot. rsc.orgnih.gov
A chemo-enzymatic cascade has been established for the asymmetric azidohydroxylation of styrene derivatives. This process begins with the highly enantioselective epoxidation of the alkene, catalyzed by a two-component flavoprotein styrene monooxygenase (StyA). rsc.org This enzymatic step can utilize a nicotinamide (B372718) coenzyme biomimetic as a practical reductant. The resulting chiral epoxide then undergoes a regioselective ring-opening reaction with an azide nucleophile (e.g., sodium azide), yielding the corresponding enantioenriched aromatic α-azido alcohol with high conversion rates. rsc.org
This cascade approach allows for the synthesis of complex molecules with up to two adjacent stereocenters. Furthermore, by employing a bi-enzymatic system where the azidolysis step is catalyzed by a halohydrin dehalogenase, it is possible to produce the alternative β-azido alcohol isomers with high diastereomeric excess. rsc.org These enzymatic cascades offer a green and efficient alternative to traditional chemical methods for producing chiral azido alcohols. rsc.orgnih.gov
Table 6: Asymmetric Azidohydroxylation of Styrene Derivatives
| Cascade System | Key Enzymes | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Chemo-enzymatic Cascade | Styrene Monooxygenase (StyA) | Styrene Derivatives | α-Azido alcohols | High enantioselectivity and conversion. Uses a coenzyme biomimetic. | rsc.org |
| Bi-enzymatic Cascade | Styrene Monooxygenase (StyA), Halohydrin Dehalogenase | Styrene Derivatives | β-Azido alcohols | Produces alternative regioisomer with high diastereomeric excess. | rsc.org |
Nucleophilic Substitution Reactions at the Chlorinated Position
The reactivity of Benzene, (2-chloroethenyl)-, also known as β-chlorostyrene, in nucleophilic substitution reactions at the chlorinated vinylic position is notably subdued compared to its saturated analogue, (2-chloroethyl)benzene (B74947). This reduced reactivity is a general characteristic of vinyl halides. acs.org The primary reason for this inertness is the increased strength of the carbon-chlorine bond, which possesses partial double-bond character due to the +M (mesomeric) effect of the halogen. Consequently, direct nucleophilic substitution via classical S(_N)1 or S(_N)2 mechanisms is generally unfavorable for Benzene, (2-chloroethenyl)- and other vinyl halides. acs.org
However, nucleophilic substitution at the vinylic carbon can proceed through alternative mechanistic pathways under specific reaction conditions. These pathways include the S(_RN)1 (substitution nucleophilic radical) mechanism, which involves a radical chain process, and addition-elimination mechanisms. nih.govacs.org For instance, studies on related vinyl bromides have shown that reactions with certain nucleophiles under photostimulation or with catalytic amounts of Fe can lead to a variety of products, including those of substitution, reduction, and rearrangement. acs.org The formation of acetylenic products, such as phenylacetylene, has been observed in reactions of β-bromostyrene, indicating the involvement of elimination-addition pathways. acs.org
Computational studies on the gas-phase S(_N)2 reaction of vinyl chloride with a chloride ion suggest a high activation barrier for both in-plane (σ-attack) and out-of-plane (π-attack) approaches, further underscoring the difficulty of a concerted bimolecular substitution. researchgate.net Nevertheless, experimental evidence shows that E-β-chlorostyrene can undergo nucleophilic vinylic substitution. For example, its reaction with the lithium salt of an azaallyl anion at room temperature can afford the corresponding vinylation product in a high yield of 98%. acs.org This suggests that with appropriate nucleophiles and conditions, the substitution can be achieved, likely proceeding through a multi-step addition-elimination pathway rather than a direct displacement.
The nature of the nucleophile, the solvent, and the presence of catalysts or initiators are critical in determining whether a nucleophilic substitution reaction on Benzene, (2-chloroethenyl)- will occur and which mechanistic route it will follow.
Radical-Mediated Reaction Pathways
A significant radical-mediated reaction involving Benzene, (2-chloroethenyl)- is its vicinal azidooxygenation. This transformation introduces both an azide and an oxygen-containing functionality across the double bond. A photoredox-catalyst-free protocol has been developed for the intermolecular oxyazidation of various alkenes, including 2-chloro-styrene derivatives. acs.org
This reaction is typically carried out using trimethylsilyl (B98337) azide (TMSN(_3)) as the azide source, (diacetoxyiodo)benzene (B116549) (PhI(OAc)(_2)) as an oxidant, and a radical trap like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org The process is initiated by the photolysis of a λ-azidoiodane species, formed in situ, which generates a highly reactive azidyl radical (N(_3)•). acs.org
The reaction conditions are generally mild, often conducted at room temperature under visible light irradiation (e.g., blue LED). This method has proven to be effective for a range of substituted styrenes and other alkenes, providing good yields of the difunctionalized products. acs.org
Table 1: Reagents and Conditions for Radical Azidooxygenation of 2-Chloro-Styrene Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Reagent/Condition | Role | Typical Example | Reference |
|---|---|---|---|
| Alkene | Substrate | 2-Chloro-styrene | |
| Azide Source | Provides N(_3)• radical | Trimethylsilyl azide (TMSN(_3)) | acs.org |
| Oxidant | Generates azidyl radical precursor | (Diacetoxyiodo)benzene (PhI(OAc)(_2)) | acs.org |
| Radical Trap | Traps carbon-centered radical | TEMPO | acs.orgnih.gov |
| Energy Source | Initiates radical formation | Visible light (e.g., blue LED) |
The direct vicinal sulfonyloximation is another powerful radical-mediated transformation applicable to Benzene, (2-chloroethenyl)-. This reaction allows for the straightforward synthesis of α-sulfonyl ketoximes, which are valuable synthetic intermediates. nih.govresearchgate.net
In a notable example, 2-chlorostyrene, a positional isomer of Benzene, (2-chloroethenyl)-, was shown to react effectively in a direct vicinal sulfonyloximation reaction. nih.gov The reaction of 2-chlorostyrene with p-toluenesulfonylmethyl isocyanide (TosMIC) as the sulfonyl source and tert-butyl nitrite (B80452) (tBuONO) in the presence of a cobalt catalyst system resulted in the formation of the corresponding α-sulfonyl ketoxime in a 78% yield. nih.gov
The proposed mechanism for this type of reaction involves radical intermediates. nih.gov The reaction is initiated by the generation of a sulfonyl radical from the sulfonylating agent. This radical then adds to the alkene double bond. The resulting carbon-centered radical is subsequently trapped by an oximation reagent, often derived from an alkyl nitrite, to form the final product. The regioselectivity of the addition is governed by the formation of the most stable radical intermediate. For styrenes, this is typically the benzylic radical.
This methodology highlights the utility of radical pathways to achieve complex difunctionalization of the alkene moiety in Benzene, (2-chloroethenyl)- and its isomers, providing access to molecules with significant synthetic potential. nih.gov
Table 2: Example of Direct Vicinal Sulfonyloximation of a Chlorostyrene This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Substrate | Sulfonyl Source | Oximation Reagent | Catalytic System | Product Type | Yield | Reference |
|---|
Polymer Science and Advanced Material Applications of Poly Benzene, 2 Chloroethenyl
Structure-Property Relationships in Poly(Benzene, (2-chloroethenyl)-) Materials
Thermal Stability Profiles of Poly(Benzene, (2-chloroethenyl)-) and Copolymers
No specific data was found regarding the thermal decomposition temperatures, degradation pathways, or general thermal stability profiles for either the homopolymer of (2-chloroethenyl)-benzene or its copolymers.
Mechanical Properties Enhancement in Copolymers
Information detailing the enhancement of mechanical properties (such as tensile strength, modulus, or elongation at break) through the copolymerization of (2-chloroethenyl)-benzene with other monomers is not available in the search results. The available literature concerns copolymers of other chlorostyrene isomers.
Dielectric Behavior and Electronic Applications
Tunable Dielectric Properties of Poly(Benzene, (2-chloroethenyl)-)-Styrene Copolymers
There is no specific information on how the dielectric constant or dielectric loss of styrene (B11656) copolymers can be tuned by incorporating (2-chloroethenyl)-benzene.
Molecular Motion and Dielectric Constant Dependencies
While the principles of molecular motion and their effect on the dielectric constant are well-established for polymers in general, specific studies detailing these dependencies for Poly(Benzene, (2-chloroethenyl)-) are absent from the search results.
Potential in Electronic Device Fabrication
No literature was found that investigates or suggests potential applications of Poly(Benzene, (2-chloroethenyl)-) or its copolymers in the fabrication of electronic devices.
Due to these findings, generating the requested article with the required level of detail and scientific accuracy for the specified compound is not feasible at this time.
Blends and Phase Behavior of Poly(Benzene, (2-chloroethenyl)-)
The blending of polymers is a prominent strategy for the development of new materials with tailored properties. The miscibility and phase behavior of these blends are of critical importance as they dictate the final morphology and, consequently, the material's performance. This section explores the complex phase interactions of Poly(Benzene, (2-chloroethenyl)-), also known as poly(2-chlorostyrene) (B1166896) (P2CS), in various blend systems.
Miscibility Studies of Poly(Benzene, (2-chloroethenyl)-)/Polystyrene Blends
The miscibility of Poly(Benzene, (2-chloroethenyl)-) with polystyrene (PS) is a subject of nuanced investigation, revealing a complex interplay of molecular weight, temperature, and composition. These blends are characterized by a delicate thermodynamic balance, often exhibiting both an upper critical solution temperature (UCST) and a lower critical solution temperature (LCST), leading to an hourglass-shaped phase diagram. rug.nl The miscibility is highly sensitive to the molecular weight of the constituent polymers. For instance, a poly(2-chlorostyrene) with a molar mass of 100,000 g/mol can be phase-separated when blended with polystyrene of a molar mass greater than or equal to 30,400 g/mol . rug.nl However, the same P2CS forms a miscible blend that does not phase separate when the polystyrene molar mass is 26,700 g/mol or less. rug.nl
The interaction between P2CS and PS is described by a small and positive Flory-Huggins interaction parameter (χ), indicating a slightly unfavorable mixing enthalpy. rug.nl This parameter has been determined through various methods, including vapor sorption experiments. The slight positivity of χ explains the observed complex phase behavior, where small changes in external conditions or polymer characteristics can drive the system from a single-phase to a two-phase state. rug.nl The presence of a solvent can also influence the miscibility, with studies in di-n-butylphthalate (DBP) showing a critical exponent β of approximately 0.33, characteristic of a three-dimensional Ising model, while the blend without DBP exhibits a mean-field value of β = 0.5.
The table below summarizes key findings related to the miscibility of P2CS/PS blends.
| Property | Observation | Reference |
| Phase Behavior | Can exhibit both UCST and LCST (hourglass-shaped phase diagram). | rug.nl |
| Molecular Weight Dependence | Highly sensitive; a small change in PS molecular weight can induce miscibility. | rug.nl |
| Flory-Huggins Parameter (χ) | Small and positive for some compositions. | rug.nl |
| Critical Exponent (β) | ~0.33 in the presence of DBP, 0.5 without DBP. |
Interpenetrating Polymer Network Formation with Poly(Benzene, (2-chloroethenyl)-)
Interpenetrating polymer networks (IPNs) represent a class of polymer blends where at least one of the polymer networks is synthesized or crosslinked in the immediate presence of the other. This can lead to unique morphologies and properties due to the intimate mixing of the constituent polymers. In the context of P2CS blends, IPN-like structures have been created by inducing photo-crosslinking during the phase separation process. researchgate.netresearchgate.net
A notable example involves blends of anthracene-labeled polystyrene (PSA) and P2CS. researchgate.net By initiating the spinodal decomposition of a PSA/P2CS blend through a temperature jump into the two-phase region, a co-continuous structure can be formed. Subsequent irradiation with UV light triggers the photodimerization of the anthracene (B1667546) groups on the polystyrene chains, effectively "freezing" the transient phase-separated morphology. researchgate.net This technique allows for the creation of materials with controlled, micrometer-scale co-continuous structures. The resulting material is not a true IPN in the classic sense, as only one component is crosslinked, but it demonstrates the principle of using in-situ network formation to control the morphology of immiscible polymer blends. This method provides a powerful tool for fabricating polymer blends with stable, well-defined phase-separated structures that would be difficult to achieve through conventional blending techniques. researchgate.net
Influence of Chemical Labeling on Phase Decomposition Kinetics
The introduction of chemical labels onto polymer chains, even in small quantities, can significantly influence the thermodynamics and kinetics of phase separation in polymer blends. Studies on blends of P2CS with poly(vinyl methyl ether) (PVME) have demonstrated that chemically labeling the P2CS chains with photoreactive anthracene groups decreases the miscibility of the blend. kpi.ua This is evidenced by a shift in the lower critical solution temperature (LCST) to lower temperatures upon labeling. kpi.ua
The presence of the anthracene labels also shifts the critical point of the phase diagram towards a higher concentration of the labeled component (P2CS-A). kpi.ua This phenomenon is attributed to the polydispersity induced by the labeling reaction. The critical behavior of both the unlabeled and labeled P2CS/PVME blends can be described by the mean-field theory. kpi.ua These findings underscore the importance of considering the effects of chemical labeling when studying the phase decomposition kinetics and morphology of polymer blends. The labels can alter the intermolecular interactions and introduce compositional heterogeneity, which in turn affects the driving force for phase separation and the resulting morphology. kpi.ua For instance, in studies aiming to use photo-crosslinking to trap transient morphologies during phase separation, understanding the influence of the photoreactive labels on the phase behavior itself is crucial for designing and interpreting the experiments correctly. kpi.ua
Thin Film Dynamics and Nanoscale Confinement Effects
The properties of polymers can deviate significantly from their bulk behavior when confined to the nanoscale, as in thin films. These confinement effects are a result of increased surface-to-volume ratios and interactions with interfaces. This section focuses on the glass transition behavior and dynamic heterogeneity in thin films of Poly(Benzene, (2-chloroethenyl)-).
Glass Transition Behavior in Poly(Benzene, (2-chloroethenyl)-) Thin Films
The glass transition temperature (Tg) of Poly(Benzene, (2-chloroethenyl)-) thin films exhibits a strong dependence on film thickness. Similar to polystyrene, the Tg of P2CS thin films decreases as the film thickness is reduced. researchgate.net This depression in Tg is a well-documented phenomenon in thin polymer films and is often attributed to the presence of a mobile surface layer.
Studies on stacked thin films of P2CS have provided further insights into this behavior. For as-stacked thin films, the depression of Tg is even more pronounced than in single thin films of corresponding thickness. researchgate.net However, upon annealing at temperatures above the bulk Tg, the stacked films show a recovery of the glass transition temperature, approaching the bulk value. researchgate.net This suggests that the interfaces between the layers in the stacked film initially contribute to the increased mobility and lower Tg, and that annealing allows for inter-layer diffusion and healing of these interfaces, leading to more bulk-like behavior. Dielectric relaxation spectroscopy has been a key technique in these investigations, allowing for the determination of the α-process dynamics associated with the glass transition. researchgate.net
The table below illustrates the typical trend of Tg depression with decreasing film thickness for P2CS.
| Film Thickness (nm) | Tg Depression (°C from Bulk) | Reference |
| 18 | Modeled to have enhanced dynamics | rsc.orgnih.gov |
| 12 | Depression observed, magnitude greater in stacked films | researchgate.net |
Note: Specific quantitative values for Tg depression are highly dependent on measurement technique and sample preparation. The table represents the qualitative trend.
Heterogeneous Dynamics in Multilayered Poly(Benzene, (2-chloroethenyl)-) Films
Multilayered thin films composed of P2CS and polystyrene exhibit heterogeneous dynamics, meaning that the molecular mobility is not uniform throughout the film. The dynamics of the α-process, which is associated with the glass transition, have been shown to evolve during isothermal annealing. researchgate.net In multilayered P2CS/PS films, the relaxation rate of the P2CS layer can vary depending on its position within the film stack. For instance, the relaxation rate of a P2CS layer near the top electrode of a capacitor structure has been observed to increase with annealing, while the rate near the bottom electrode remains relatively constant or even decreases slightly. researchgate.net
This evolution of dynamics from a state resembling that of a single thin film to a more bulk-like behavior is a slow process, occurring on a timescale much longer than that of reptation dynamics. researchgate.net As the stacked films are annealed, the temperature dependence of the α-relaxation time transitions from an Arrhenius-like behavior, typical of more localized motions, to a Vogel-Fulcher-Tammann (VFT) dependence, which is characteristic of the cooperative segmental motions in bulk polymers. researchgate.net This change is accompanied by an increase in the fragility index and a narrowing of the distribution of α-relaxation times. researchgate.net These observations highlight the significant role of interfacial interactions and their evolution over time in dictating the dynamics of multilayered polymer films.
Modeling Segmental Relaxation in Confined Poly(Benzene, (2-chloroethenyl)-) Systems
The study of segmental relaxation in confined polymer systems, such as thin films, is crucial for understanding the changes in polymer dynamics when the material dimensions are comparable to the size of the polymer coils. For poly(Benzene, (2-chloroethenyl)-), also known as poly(2-chlorostyrene) (P2CS), research has utilized techniques like dielectric relaxation spectroscopy to probe these dynamics.
In ultrathin films of P2CS with thicknesses below 10 nm, an anomalous increase in the imaginary part of the dielectric susceptibility has been observed with increasing isothermal aging time. aps.org This phenomenon, which is not present in thicker films (above 9.0 nm), is linked to the existence of a mobile, liquid-like layer within these confined films. aps.org This suggests that the confinement significantly alters the aging dynamics and the approach to an equilibrium glassy state.
Further investigations into the segmental dynamics of P2CS have been conducted on both single and stacked thin films. These studies help in understanding the influence of interfaces and confinement on the glass transition and relaxation behaviors. epj.org Dielectric relaxation measurements on copolymers of 2-chlorostyrene (B146407) and styrene have shown that the shape of the normalized loss peaks is nearly independent of the chlorine concentration, suggesting that the non-Debye behavior is intrinsic to the polystyrene structure itself rather than being a result of dipole-dipole interactions or steric hindrance from the chlorine atoms. aip.org
Theoretical modeling has also been employed to predict the behavior of segmental relaxation in confined P2CS. The Cooperative Free Volume (CFV) model, for instance, has been used to predict the relaxation times in freestanding 18 nm P2CS films. nsf.govrsc.org This model connects the effects of free surfaces in films to the effects of changing pressure in the bulk material. nsf.govrsc.org By analyzing the bulk pressure-volume-temperature (PVT) data, the model can predict the free volume and, subsequently, the relaxation times as a function of temperature and distance from the surface. nsf.govrsc.org These predictions have shown semi-quantitative agreement with experimental data on film relaxation times. nsf.govrsc.org
The dynamics of P2CS have also been explored in miscible polymer blends, such as with poly(vinyl methyl ether) (PVME), which exhibits a lower critical solution temperature. elsevierpure.compsu.edu In these blends, dielectric relaxation spectroscopy can distinguish the dynamics of each component, revealing how blending affects the segmental relaxation of P2CS. elsevierpure.compsu.edu Furthermore, the pressure dependence of segmental dynamics in bulk P2CS has been analyzed using a pressure-extended Adam-Gibbs equation, providing a framework that can be extended to understand confinement effects. ehu.es
Table 1: Studies on Segmental Relaxation of Confined Poly(2-chlorostyrene)
| System Studied | Confinement Method/Dimension | Key Findings/Model Used |
| Ultrathin P2CS films | Thin films (<10 nm) on a substrate | Anomalous increase in dielectric susceptibility with aging time, indicating a mobile liquid-like layer. aps.org |
| P2CS thin films | Single and stacked thin films (18 nm) | Comparison of dynamics in different film configurations. epj.orgnsf.gov |
| Freestanding P2CS films | Theoretical modeling (18 nm) | Cooperative Free Volume (CFV) model used to predict relaxation times based on bulk PVT data. nsf.govrsc.org |
| P2CS/PVME blends | Miscible polymer blend | Dielectric relaxation used to study the component-specific dynamics in a blended system. elsevierpure.compsu.edu |
Flame Retardancy Enhancement in Polymer Matrices
Poly(Benzene, (2-chloroethenyl)-) is a chlorinated polymer, and the presence of chlorine in its structure imparts inherent flame-retardant properties. Halogenated flame retardants function primarily in the gas phase during combustion. youtube.com When the polymer is heated, it undergoes thermal degradation, and the weak carbon-chlorine bonds break, releasing halogen radicals (e.g., Cl•). gla.ac.uk These radicals are highly reactive and interfere with the chain reactions of combustion in the flame. They scavenge free radicals such as H• and OH•, which are essential for propagating the fire, thus quenching the flame. youtube.com
The thermal degradation behavior of poly(chlorostyrene)s has been studied to understand their stability and potential as flame retardants. Compared to polystyrene, ring-chlorinated polystyrenes like poly(ortho-chlorostyrene) are thermally destabilized and exhibit a two-stage decomposition process. gla.ac.uk The initial stage of degradation involves the elimination of hydrogen chloride (HCl). gla.ac.uk This HCl release can contribute to flame retardancy by diluting the flammable gases and forming a protective layer. gla.ac.uk
Studies on the thermal degradation of poly(para-chlorostyrene) (PClS) have determined its kinetic parameters. The activation energy for the thermal degradation of PClS was found to be lower than that of polystyrene, indicating its lower thermal stability. researchgate.netscirp.org This is a crucial aspect, as a flame retardant needs to decompose at a temperature similar to or slightly below that of the host polymer to be effective.
While poly(2-chlorostyrene) itself can be used in applications requiring flame retardancy, it can also be incorporated into other polymer matrices to enhance their fire resistance. For example, the presence of poly(chlorostyrene) has been shown to affect the thermal decomposition of polyethylene, indicating an interaction between the polymers during degradation. researchgate.net The HCl released from the chlorinated polymer can promote char formation in the other polymer, acting as a condensed-phase flame retardant mechanism in addition to the gas-phase radical trapping. The formation of a char layer acts as a barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatiles. youtube.com
Table 2: Thermal Degradation Characteristics of Chlorinated Polystyrenes
| Polymer | Degradation Mechanism | Key Degradation Products | Effect of Chlorine |
| Poly(o-chlorostyrene) | Two-stage decomposition, destabilized compared to polystyrene. gla.ac.uk | Hydrogen Chloride (HCl), monomer, other fragments. gla.ac.uk | The C-Cl bond is a weak point, leading to earlier decomposition and HCl release. gla.ac.uk |
| Poly(p-chlorostyrene) | Random scission, lower activation energy than polystyrene. researchgate.netscirp.org | Monomer, oligomers. researchgate.net | Lowers the overall thermal stability of the polymer. researchgate.netscirp.org |
| Chain-chlorinated polystyrene | Two-stage decomposition: dehydrochlorination followed by chain fragmentation. gla.ac.uk | High yields of HCl and residual char. gla.ac.uk | Promotes dehydrochlorination and cyclization reactions, leading to increased char formation. gla.ac.uk |
Advanced Spectroscopic and Analytical Characterization of Benzene, 2 Chloroethenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR and ¹³C NMR Applications
Mass Spectrometry for Compound Identification and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS)
A detailed, citable fragmentation pattern with specific mass-to-charge (m/z) ratios and relative intensities for Benzene (B151609), (2-chloroethenyl)- is not available in the searched databases. For the isomer 4-chlorostyrene (B41422), mass spectral data indicates a molecular ion (M+) peak at m/z 138 and a characteristic M+2 peak at m/z 140 due to the ³⁷Cl isotope. chemicalbook.com Key fragments typically arise from the loss of a chlorine atom (M-35) or the cleavage of the vinyl group, leading to significant peaks at m/z 103 and 77 (phenyl cation). chemicalbook.comlibretexts.orgchemguide.co.uk However, without experimental data for β-chlorostyrene, a precise fragmentation table cannot be constructed.
Dielectric Relaxation Spectroscopy for Polymer Dynamics
Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for investigating the molecular dynamics of polymers. For derivatives of Benzene, (2-chloroethenyl)-, such as poly(chlorostyrene), DRS is particularly effective due to the polar nature of the carbon-chlorine bond, which acts as a sensitive probe for molecular motion. aps.org
Research on atactic, undiluted poly(4-chlorostyrene) (P4CS) has focused on the principal dielectric relaxation process (α-relaxation) that occurs just above the glass transition temperature (Tg). aip.org This primary relaxation is associated with the cooperative segmental motions of the polymer backbone, which allow the dipoles (C-Cl bonds) to orient themselves with the applied alternating electric field. rsc.org
One study characterized this relaxation in P4CS at temperatures ranging from 351 K to 413 K. A key finding was the presence of a "high frequency tail" on the main relaxation spectrum. This feature is suggested to be distinct from the secondary (β) relaxation process and is interpreted as evidence for localized, fast conformational changes within the polymer chain that are slowed and broadened by interactions with their molecular environment. aip.org
In poly(2-chlorostyrene) (B1166896) (P2CS), the polarity is further enhanced by the position of the chlorine atom, making it an ideal system for dielectric measurements to study aging dynamics in the glassy state. aps.org By measuring the complex capacitance at various frequencies and temperatures, researchers can observe memory and rejuvenation effects, providing insight into the structural and dynamic changes that occur as the polymer glass ages below its Tg. aps.org The frequency dependence of the dielectric susceptibility is a direct reflection of the molecular motion and the distribution of relaxation times within the polymer. aps.org
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) for Glass Transition and Miscibility
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature. For polymers, it is the primary method for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com
The Tg is a critical property for polymeric derivatives of chlorostyrene, as it defines the upper service temperature and affects mechanical properties. For poly(4-chlorostyrene), the glass transition temperature has been reported to be approximately 400 K (127 °C). aip.org Another source reports a Tg of 106 °C for poly(4-chlorostyrene) with an average molecular weight of ~75,000. The specific Tg value can be influenced by factors such as molecular weight and thermal history. hitachi-hightech.com
DSC is also instrumental in studying the miscibility of polymer blends. When two polymers are miscible, they form a single homogeneous phase, which is characterized by a single, composition-dependent glass transition temperature that lies between the Tgs of the individual components. thermofisher.com In contrast, immiscible blends show two distinct Tgs corresponding to each polymer phase. This principle has been applied to ternary blends containing a statistical copolymer of o-chlorostyrene and p-chlorostyrene. researchgate.net By analyzing the number and position of glass transitions via DSC, the phase behavior and miscibility windows of these complex polymer systems can be accurately mapped. researchgate.net
| Polymer | Glass Transition Temperature (Tg) | Source |
|---|---|---|
| Poly(4-chlorostyrene) | ~400 K (127 °C) | aip.org |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. researchgate.net For polymers of (2-chloroethenyl)benzene, TGA provides data on the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char at high temperatures.
While specific TGA data for poly(2-chloroethenyl)benzene is not extensively published, its stability can be inferred from analogous structures like poly(vinyl chloride) (PVC) and polystyrene. The degradation of poly(2-chloroethenyl)benzene is expected to initiate with dehydrochlorination, similar to PVC, which is then followed by the degradation of the remaining polyene backbone. kpi.uaresearchgate.net The presence of the aromatic benzene rings, as in polystyrene, generally enhances thermal stability and char formation compared to purely aliphatic polymers. marquette.edu
TGA is typically performed by heating a small sample (~5 mg) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. kpi.ua The resulting curve of mass versus temperature reveals the stability limits. Cross-linking the polymer, for instance with divinylbenzene, has been shown to significantly increase the onset temperature of degradation and the final char yield. marquette.edu
| Analogous Polymer | Decomposition Onset Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Key Degradation Product | Reference |
|---|---|---|---|---|
| Poly(vinyl chloride) - Unstabilized | ~200-220 | ~275-300 | Hydrogen Chloride | kpi.uaresearchgate.net |
| Polystyrene | ~350-375 | ~400-425 | Styrene (B11656) Monomer | marquette.edu |
| Polystyrene-co-divinylbenzene (Cross-linked) | >375 | >440 | Aromatic Fragments | marquette.edu |
Chromatographic Techniques for Purity and Chiral Analysis
Chromatographic methods are essential for separating components of a mixture to assess purity and, for chiral molecules, to resolve enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of Benzene, (2-chloroethenyl)- and its non-volatile derivatives. A common approach involves reversed-phase chromatography, where the separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18-silica) and a polar mobile phase.
For chiral analysis of derivatives of Benzene, (2-chloroethenyl)-, direct separation of enantiomers is achieved using a chiral stationary phase (CSP). researchgate.net These phases create a chiral environment, allowing for differential interaction with the enantiomers, which results in different retention times. Polysaccharide-based and cyclodextrin-based CSPs are widely used for a broad range of chiral compounds. koreascience.krnih.gov The mobile phase in chiral HPLC often consists of mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), sometimes with additives to improve peak shape and resolution. researchgate.net
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Analysis (Normal Phase) |
|---|---|---|
| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18), 5 µm | Immobilized Amylose-based CSP, 5 µm |
| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV Absorbance at 254 nm | UV Absorbance at 254 nm |
| Reference | General RP Methodology | researchgate.netkoreascience.kr |
X-ray Diffraction for Crystalline Structure Characterization
X-ray diffraction is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. It is particularly useful for distinguishing between crystalline and amorphous phases in polymers.
In PXRD, a powdered sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Crystalline domains within a polymer produce sharp Bragg diffraction peaks at specific angles, while amorphous regions produce broad, diffuse halos. researchgate.net
The polymorphic behavior of polymers derived from Benzene, (2-chloroethenyl)- can be studied in detail using PXRD. For instance, research on the closely related syndiotactic poly(p-chlorostyrene) has identified a crystalline phase with trans-planar chains organized into an orthorhombic unit cell. researchgate.net The analysis of peak positions and intensities allows for the determination of unit cell parameters, crystallite size, and the degree of crystallinity. The study of S/p-CS copolymers also revealed the formation of new clathrate phases, which could be identified and characterized by their unique diffraction patterns. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Unit Cell Parameter (a) | 9.5 Å |
| Unit Cell Parameter (b) | 28.7 Å |
| Unit Cell Parameter (c) | 5.1 Å |
| Chain Conformation | trans-planar |
Ellipsometry for Film Thickness and Optical Properties
Spectroscopic ellipsometry is a highly sensitive optical technique for investigating the properties of thin films, such as thickness and complex refractive index. sielc.commdpi.com The technique measures the change in polarization of light upon reflection from a sample surface. The measured parameters, Psi (Ψ) and Delta (Δ), are then fitted to an optical model to extract the film's properties. purdue.edu
For thin films of polymers derived from Benzene, (2-chloroethenyl)-, ellipsometry can determine film thickness with sub-nanometer precision. researchgate.net Furthermore, it yields the optical constants—the refractive index (n) and the extinction coefficient (k)—as a function of wavelength. The refractive index relates to how fast light travels through the material, while the extinction coefficient quantifies light absorption. nih.govresearchgate.net These properties are critical for applications in optics and electronics. The data can be modeled using dispersion relations, such as the Cauchy or Tauc-Lorentz models, to describe the material's optical response across the measured spectral range. nih.govmdpi.com
| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |
|---|---|---|
| 400 | 1.65 | 0.020 |
| 550 | 1.61 | 0.005 |
| 700 | 1.59 | <0.001 |
Neutron Reflectivity for Interfacial Structure Analysis
Neutron reflectivity is a powerful technique for probing the structure of surfaces and interfaces with nanometer resolution. diva-portal.org It is particularly well-suited for studying the interfacial profile of polymer thin films, including properties like layer thickness, density, and interfacial roughness or width. j-parc.jpj-parc.jp
The technique measures the specular reflection of a neutron beam from a flat surface. The resulting reflectivity profile is dependent on the variation of the neutron scattering length density (SLD) perpendicular to the interface. diva-portal.org A key advantage of neutron reflectivity is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to alter the SLD of specific components, thereby generating contrast between different layers or between a polymer and a solvent. nih.gov
In the context of a derivative of Benzene, (2-chloroethenyl)-, one could study the interface between a thin film of the deuterated polymer and a substrate or another polymer layer (e.g., polystyrene). aps.org By analyzing the reflectivity data, it is possible to determine the degree of intermixing between the layers, yielding an interfacial width. This information is crucial for understanding adhesion, polymer blend morphology, and the stability of multilayered structures. j-parc.jpj-parc.jp
| Material | SLD (× 10-6 Å-2) |
|---|---|
| Hydrogenated Polystyrene (h-PS) | 1.41 |
| Deuterated Polystyrene (d-PS) | 6.45 |
| Silicon (Substrate) | 2.07 |
Theoretical and Computational Investigations of Benzene, 2 Chloroethenyl Systems
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate dance of molecules during polymerization. While specific MD studies focusing exclusively on the polymerization of 2-chlorostyrene (B146407) are not extensively documented in publicly available literature, the principles can be extrapolated from simulations of similar vinyl monomers like styrene (B11656). These simulations model the monomer units as particles and track their trajectories over time by solving Newton's equations of motion.
Key insights that can be gleaned from such simulations include:
Chain Growth Dynamics: Observing the step-by-step addition of monomer units to a growing polymer chain, providing information on reaction kinetics and chain propagation mechanisms.
Polymer Conformation: Visualizing the coiling and folding of the polymer chain in different solvent environments, which dictates the macroscopic properties of the material.
Influence of Substituents: While general styrene polymerization simulations provide a baseline, the presence of the chlorine atom in 2-chlorostyrene is expected to introduce specific steric and electrostatic interactions. These interactions would influence the preferred conformations of the growing chain and the tacticity (the stereochemical arrangement of the phenyl rings) of the final polymer.
A hypothetical MD simulation of 2-chlorostyrene polymerization could be parameterized to account for the increased atomic mass and the partial charge distribution introduced by the chlorine atom. The results would likely show a stiffer polymer chain compared to polystyrene due to the steric hindrance of the chlorine atom, affecting properties like the glass transition temperature.
Computational Modeling of Phase Separation Phenomena
The phase behavior of polymers and their blends is critical for their application. Computational models can predict and analyze the thermodynamics and kinetics of phase separation in systems containing poly(2-chlorostyrene) (B1166896). This is particularly relevant for applications where the polymer is blended with other polymers, or when it is synthesized in a solvent from which it eventually phase-separates.
Dissipative Particle Dynamics Simulations
Dissipative Particle Dynamics (DPD) is a meso-scale simulation technique particularly well-suited for studying the complex morphologies that arise from phase separation in polymeric systems. In DPD, clusters of atoms are coarse-grained into single particles that interact via conservative, dissipative, and random forces. This allows for the simulation of larger systems over longer timescales compared to all-atom MD.
A DPD simulation of a blend containing poly(2-chlorostyrene) would involve assigning interaction parameters (χ-parameters) between the different components. These parameters quantify the degree of repulsion between different types of polymer segments. The simulation would then reveal the evolution of the morphology, such as the formation of spherical micelles, lamellar structures, or bicontinuous phases, depending on the composition and interaction parameters. The influence of polymerization on phase separation can also be investigated, showing how the domain growth is coupled with the increase in molecular weight and viscosity. nih.gov
For instance, a DPD simulation could model the phase separation of a poly(2-chlorostyrene)/polystyrene blend. The interaction parameters would be determined by the chemical differences between the chlorinated and non-chlorinated monomers. The simulation would likely predict a tendency for phase separation, with the final morphology depending on the blend ratio and processing conditions.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. DFT calculations can provide valuable information about the energetics and transition states of the elementary steps involved in the polymerization of 2-chlorostyrene.
Key applications of DFT in this context include:
Initiation Step: Calculating the activation energy for the reaction between an initiator radical and a 2-chlorostyrene monomer.
Propagation Step: Determining the energy profile for the addition of a monomer to the growing polymer radical. The calculations can reveal the preference for head-to-tail addition and the influence of the chlorine substituent on the reaction rate.
Chain Transfer and Termination: Investigating the energetics of side reactions that can limit the molecular weight of the polymer.
DFT studies on the radical polymerization of styrene have shown that the addition of the radical to the vinyl group is a highly exothermic and low-activation-energy process. For 2-chlorostyrene, DFT calculations would be expected to show a similar trend, but the electron-withdrawing nature of the chlorine atom could subtly modify the charge distribution in the monomer and the radical, thereby affecting the reaction kinetics.
Free Volume Theories and Their Application to Polymer Dynamics
The concept of free volume is crucial for understanding the transport properties and mechanical behavior of polymers, especially in the glassy state. Free volume refers to the space within a solid or liquid that is not occupied by the polymer chains themselves. The size, distribution, and connectivity of these free volume elements govern the mobility of polymer segments and small molecules within the polymer matrix.
Free volume theories can be applied to predict properties of poly(2-chlorostyrene) such as:
Gas Permeability: A higher free volume generally leads to higher permeability of gases through the polymer membrane.
Viscoelasticity: The rate of stress relaxation and creep in the polymer is related to the ease of segmental motion, which is facilitated by the presence of free volume.
Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. This transition is associated with the onset of large-scale segmental motion, which requires a certain amount of free volume.
Due to the bulky chlorine atom, poly(2-chlorostyrene) is expected to have a different free volume distribution compared to polystyrene. This would, in turn, affect its physical properties. Computational methods, such as atomistic simulations, can be used to calculate the free volume distribution in a polymer model and correlate it with experimentally observed properties.
Isomorph Theory and Glassy Dynamics Predictions
Isomorph theory is a framework for understanding the behavior of a certain class of "simple" liquids and solids, where the structure and dynamics at different temperatures and densities can be scaled onto a single master curve. While originally developed for simple atomic and molecular systems, the theory has been extended to polymers.
For a polymer to exhibit isomorphs, its potential energy landscape must have a specific scaling property. If poly(2-chlorostyrene) in its liquid state is found to be an isomorph-forming system, this would have significant implications for predicting its glassy dynamics. Specifically, the relaxation times and viscosity over a wide range of temperatures and pressures could be predicted from a single reference measurement.
Determining whether poly(2-chlorostyrene) forms isomorphs would require detailed computational studies of its pressure-volume-temperature (PVT) behavior and its dynamics. If confirmed, isomorph theory could provide a powerful tool for predicting the long-term aging and mechanical response of glassy poly(2-chlorostyrene) under various conditions.
Synthesis and Reactivity of Derived Chemical Entities from Benzene, 2 Chloroethenyl
Chiral Epoxides and Diols Derived from Benzene (B151609), (2-chloroethenyl)-
The asymmetric epoxidation of styrenes is a well-established method for producing valuable chiral epoxides, which are key intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals. nih.gov While specific studies focusing exclusively on the asymmetric epoxidation of 2-chlorostyrene (B146407) are not extensively detailed in the provided search results, the general methodologies for styrene (B11656) derivatives are applicable. Various catalytic systems have been developed for the highly enantioselective epoxidation of styrenes. nih.gov For instance, carbocyclic oxazolidinone-containing ketones have been utilized as catalysts, achieving high enantioselectivity (89–93% enantiomeric excess) for a range of styrene derivatives. nih.gov The electronic properties of the substituents on the styrene ring can influence the enantioselectivity of the epoxidation. nih.gov
Another powerful approach involves the use of chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). This method has proven effective for the asymmetric epoxidation of various alkenes, including styrenes. nih.gov Furthermore, enzyme-catalyzed epoxidations, for example using engineered P450 monooxygenases, have shown excellent enantioselectivity for styrene epoxidation. rsc.org
Chiral diols are often synthesized from their corresponding epoxides through stereospecific ring-opening reactions. For instance, the acid-catalyzed hydrolysis of a chiral epoxide will yield a chiral diol. Additionally, asymmetric dihydroxylation of the alkene can directly produce chiral diols. A notable method for this transformation is the Sharpless asymmetric dihydroxylation, which employs an osmium catalyst and a chiral ligand to achieve high enantioselectivity. The synthesis of chiral 1,3-diols can be achieved through a two-step process involving an asymmetric aldol (B89426) reaction to form chiral 1,3-keto alcohols, followed by an asymmetric reduction. nih.gov
While specific yield and enantiomeric excess data for the direct application of these methods to Benzene, (2-chloroethenyl)- are not provided in the search results, the established success of these methodologies with a variety of substituted styrenes suggests their potential for the synthesis of chiral epoxides and diols from this precursor.
Halogenated Alkenes Synthesized from Benzene, (2-chloroethenyl)- Precursors
The synthesis of multi-halogenated alkenes from precursors related to Benzene, (2-chloroethenyl)- can be achieved through various synthetic strategies. One notable method involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base such as potassium hydroxide (B78521) (KOH). beilstein-journals.orgnih.gov This reaction proceeds through a proposed difluoroethylene intermediate and results in the formation of aryl fluoroalkenyl ethers containing chlorine and bromine atoms. beilstein-journals.orgnih.gov
The general procedure for this synthesis involves adding ground KOH to a solution of a phenol (B47542) in a solvent like dimethoxyethane (DME). After stirring, halothane (B1672932) is added, and the mixture is heated. The reaction is then quenched and the product is purified by column chromatography. beilstein-journals.org The halogenation of alkenes, in general, proceeds via the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. chemistrysteps.comlibretexts.orgyoutube.com
While the provided information does not detail the direct use of Benzene, (2-chloroethenyl)- as a precursor in this specific reaction, the principles of alkene halogenation are fundamental. For instance, the addition of halogens like Br₂ or Cl₂ to an alkene leads to the formation of vicinal dihalides. chemistrysteps.comlibretexts.org Mixed halogenations are also possible. chemistrysteps.com
Dihydrobenzofuran Derivatives from Oxidative Couplings
Dihydrobenzofurans are important structural motifs found in many natural products and bioactive molecules. researchgate.net One powerful method for their synthesis is the oxidative [3+2] cycloaddition of phenols with alkenes. nih.govscilit.com This reaction can be facilitated by photocatalysis, using a transition metal photoredox catalyst and a benign terminal oxidant like ammonium (B1175870) persulfate. nih.govscilit.com
The proposed mechanism involves the oxidation of a phenol to a phenoxonium cation, which is then trapped by an electron-rich olefin, such as a styrene derivative, to form the dihydrobenzofuran ring system. nih.gov This method has been successfully applied to a broad range of electron-rich phenols and styrenes. nih.gov
Another approach involves the one-pot oxidative coupling of hydroquinones with olefins in the presence of a Lewis acid, such as FeCl₃, and an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netjst.go.jpnih.gov In this reaction, the hydroquinone (B1673460) is first oxidized to the corresponding benzoquinone, which then acts as a reactive electrophile that couples with the olefin. researchgate.net
While the direct oxidative coupling of Benzene, (2-chloroethenyl)- with a phenol or hydroquinone is not explicitly detailed with yield data in the provided search results, the general applicability of these methods to substituted styrenes suggests that 2-chlorostyrene could serve as a suitable coupling partner in the synthesis of the corresponding chloro-substituted dihydrobenzofuran derivatives. The electronic nature of the chloro-substituent on the styrene may influence the reactivity and regioselectivity of the cycloaddition.
α-Sulfonyl Ketoximes and Related Sulfonyl Compounds
The synthesis of α-sulfonyl ketoximes can be achieved through the direct vicinal sulfonylative difunctionalization of alkenes. This method provides an efficient route to β-functionalized sulfones from simple starting materials. A plausible mechanism for this transformation involves the generation of a sulfonyl radical and a nitroso radical (NO•). The sulfonyl radical adds to the alkene, such as a styrene derivative, to form a carbon-centered radical intermediate. This intermediate then traps the NO• to yield a nitroso compound, which subsequently tautomerizes to the more stable α-sulfonyl ketoxime.
The reaction conditions and reagents can be varied. For example, the oxidation of a hydroxylamine (B1172632) with a reagent like ⁿBu₄NIO₄ can generate the necessary radical species. Alternatively, a four-component reaction involving an alkene, an amine, tert-butyl nitrite (B80452) (ᵗBuONO), and a sulfur dioxide source like DABSO can be employed.
While specific examples detailing the synthesis of α-sulfonyl ketoximes directly from Benzene, (2-chloroethenyl)- are not provided, the general applicability of these methods to styrenes suggests that 2-chlorostyrene would be a viable substrate for this transformation, leading to the corresponding α-sulfonyl ketoxime with a 2-chlorophenyl substituent.
Pharmacologically Relevant Intermediates from Benzene, (2-chloroethenyl)- (e.g., Tulobuterol Intermediates)
Benzene, (2-chloroethenyl)- (2-chlorostyrene) is a key starting material in the synthesis of pharmacologically important molecules, such as the β2-adrenergic receptor agonist, Tulobuterol. google.comresearchgate.netresearchgate.netgoogle.com A patented synthetic route to a key intermediate of Tulobuterol, 1-(2-chlorophenyl)-2-bromoethanol, utilizes 2-chlorostyrene as the initial raw material. google.com
This process involves the reaction of 2-chlorostyrene with dibromohydantoin in a water-containing solvent system. google.com The resulting 1-(2-chlorophenyl)-2-bromoethanol is then reacted with tert-butylamine (B42293) to produce Tulobuterol. google.com This synthetic approach is advantageous due to its short reaction sequence, mild conditions, and simple operation, making it suitable for industrial-scale production. google.com
Table 1: Synthesis of Tulobuterol Intermediate from 2-Chlorostyrene google.com
| Step | Reactants | Reagents/Solvents | Product |
| 1 | 2-Chlorostyrene | Dibromohydantoin, Acetone-water | 1-(2-chlorophenyl)-2-bromoethanol |
| 2 | 1-(2-chlorophenyl)-2-bromoethanol | tert-Butylamine | Tulobuterol |
This synthesis highlights the utility of Benzene, (2-chloroethenyl)- as a cost-effective and readily available precursor for the preparation of valuable pharmaceutical intermediates.
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel Catalytic Systems for Benzene (B151609), (2-chloroethenyl)- Transformations
Future research into the transformations of Benzene, (2-chloroethenyl)- is centered on the discovery and implementation of innovative catalytic systems that offer enhanced efficiency, selectivity, and sustainability. While traditional palladium-based catalysts have been instrumental in vinyl halide cross-coupling reactions, the focus is shifting towards more abundant and cost-effective transition metals, as well as biocatalysis and photoredox catalysis.
Earth-Abundant Metal Catalysis: There is a growing interest in employing catalysts based on earth-abundant metals like nickel and copper for the cross-coupling reactions of vinyl chlorides such as β-chlorostyrene. Nickel catalysts, for instance, have shown promise in the cross-coupling of β-bromostyrene with tertiary alkyl Grignard reagents, a reaction that could potentially be adapted for the less reactive chloro-analogue. jst.go.jp The development of heterogeneous nickel catalysts is also a key area of research, aiming to simplify catalyst recovery and reuse, thereby enhancing the sustainability of the process.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly expanding field, offering mild reaction conditions and high selectivity. Lipases, for example, have been utilized in the cyclization of β-ketothioamides with β-nitrostyrene to produce tetrasubstituted dihydrothiophenes. mdpi.com Exploring the potential of lipases and other enzymes for the transformation of Benzene, (2-chloroethenyl)- could lead to the development of environmentally benign synthetic routes to valuable chemical entities. mdpi.comnih.govnih.govresearchgate.net
Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. The application of photoredox catalysis to transformations involving Benzene, (2-chloroethenyl)- could enable novel reaction pathways that are not accessible through traditional thermal methods.
A comparative overview of potential catalytic systems is presented in the table below.
| Catalytic System | Potential Advantages for Benzene, (2-chloroethenyl)- Transformations |
| Nickel-based Catalysts | Cost-effective, potential for high reactivity in cross-coupling reactions. rsc.orgbaranlab.orgacs.org |
| Copper-based Catalysts | Abundant, versatile in various coupling reactions. |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally friendly. mdpi.commdpi.comnih.govnih.govresearchgate.net |
| Photoredox Catalysts | Access to novel reaction pathways, mild reaction conditions. |
Development of Advanced Polymeric Materials with Tailored Properties
The vinyl group in Benzene, (2-chloroethenyl)- makes it a valuable monomer for the synthesis of a variety of polymeric materials. Future research is directed towards the creation of advanced polymers with precisely controlled architectures and properties, including stimuli-responsive materials and functional block copolymers.
Stimuli-Responsive Polymers: Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light, are a major focus of materials science. mdpi.commdpi.comrsc.org The incorporation of Benzene, (2-chloroethenyl)- into such polymer systems could lead to materials with unique and tunable responses. For instance, the presence of the chlorine atom could influence the polymer's solubility and thermal properties, making it a candidate for thermoresponsive materials.
Functional Block Copolymers: Block copolymers, composed of two or more distinct polymer chains linked together, can self-assemble into a variety of ordered nanostructures. nih.govresearchgate.netucl.ac.ukharth-research-group.org The synthesis of block copolymers containing poly(2-chloroethenyl)benzene segments could yield materials with novel morphologies and properties. These materials could find applications in areas such as nanotechnology and advanced coatings. The synthesis of such block copolymers can be achieved through controlled radical polymerization techniques, allowing for precise control over molecular weight and architecture.
The table below summarizes potential advanced polymeric materials derived from Benzene, (2-chloroethenyl)-.
| Polymeric Material | Potential Tailored Property | Emerging Application |
| Stimuli-Responsive Polymers | Thermo- or pH-responsive behavior | Drug delivery systems, smart coatings mdpi.commdpi.comrsc.org |
| Functional Block Copolymers | Self-assembly into ordered nanostructures | Nanotechnology, advanced materials nih.govresearchgate.netucl.ac.ukharth-research-group.org |
| Syndiotactic Poly(p-chlorostyrene) | High stereoregularity leading to unique physical properties | Specialty plastics with enhanced thermal stability acs.org |
Mechanistic Insights into Complex Reaction Pathways and Polymerization Behaviors
A fundamental understanding of the reaction mechanisms governing the transformations and polymerization of Benzene, (2-chloroethenyl)- is crucial for the rational design of new synthetic methods and materials. Future research in this area will likely involve a combination of experimental and computational approaches.
Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms, transition state structures, and reaction kinetics. nih.govresearchgate.netresearchgate.net Computational studies on the polymerization of Benzene, (2-chloroethenyl)- could provide insights into the factors controlling stereoselectivity and polymer properties. Similarly, computational modeling of its catalytic transformations can aid in the design of more efficient and selective catalysts. nbinno.com
Kinetic Analysis: Detailed kinetic studies of the polymerization of Benzene, (2-chloroethenyl)- under various conditions will be essential for understanding the influence of factors such as initiator, solvent, and temperature on the polymerization rate and the properties of the resulting polymer. nih.gov Such studies can also shed light on the mechanism of side reactions that may occur during polymerization. dergipark.org.trresearchgate.net
Stereoselective Polymerization: The control of stereochemistry during the polymerization of vinyl monomers is a long-standing challenge in polymer chemistry. Research into the stereoselective polymerization of Benzene, (2-chloroethenyl)- could lead to the synthesis of polymers with highly ordered structures and unique physical properties. nih.govresearchgate.net For instance, the synthesis of syndiotactic poly(p-chlorostyrene) has been achieved using rare-earth metal catalysts. acs.org
Key areas for mechanistic investigation are highlighted in the table below.
| Area of Investigation | Key Questions to be Addressed |
| Polymerization Kinetics | How do reaction parameters influence the rate and control of polymerization? nih.gov |
| Stereochemistry of Polymerization | What factors govern the stereochemical outcome of the polymerization? nih.govresearchgate.net |
| Computational Modeling | What are the detailed energetic profiles and transition state structures for key reaction pathways? nih.govresearchgate.netresearchgate.net |
| Side Reaction Mechanisms | What are the mechanisms of competing or side reactions and how can they be suppressed? dergipark.org.trresearchgate.net |
Sustainable and Green Chemistry Approaches for Benzene, (2-chloroethenyl)- Synthesis and Utilization
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on Benzene, (2-chloroethenyl)- will undoubtedly focus on more sustainable synthetic routes and applications.
Biomass-Derived Synthesis: A major goal of green chemistry is the use of renewable feedstocks. Research into the synthesis of styrenic monomers from biomass is an active area. nih.gov The development of biocatalytic or chemocatalytic routes to functionalized styrenes, including chlorinated derivatives, from renewable resources would represent a significant step towards a more sustainable chemical industry. researchgate.netrsc.org
Greener Reaction Conditions: The use of environmentally benign solvents, the development of catalyst systems that can be easily recovered and recycled, and the design of atom-economical reactions are all key aspects of green chemistry. Future work on the synthesis and transformations of Benzene, (2-chloroethenyl)- will likely explore these avenues. For example, electrochemical synthesis is being investigated as a green method for preparing various organic compounds. d-nb.info
Valorization and Upcycling: Developing methods to valorize or upcycle polymers derived from Benzene, (2-chloroethenyl)- is another important aspect of a sustainable approach. This could involve chemical recycling to recover the monomer or the transformation of the polymer into new, higher-value materials.
The table below outlines key green chemistry approaches for Benzene, (2-chloroethenyl)-.
| Green Chemistry Approach | Research Focus |
| Renewable Feedstocks | Synthesis of styrenic monomers from biomass. nih.govresearchgate.netrsc.org |
| Sustainable Catalysis | Use of recyclable catalysts, biocatalysis. |
| Green Solvents | Replacement of hazardous organic solvents with more environmentally friendly alternatives. flinders.edu.au |
| Electrochemical Synthesis | Use of electricity to drive chemical reactions, minimizing reagent waste. d-nb.info |
Interdisciplinary Research Integrating Benzene, (2-chloroethenyl)- Chemistry
The unique chemical properties of Benzene, (2-chloroethenyl)- make it a promising candidate for applications in a variety of interdisciplinary fields, including materials science, medicinal chemistry, and sensor technology.
Organic Electronics: The development of organic electronic materials is a rapidly growing field. The incorporation of Benzene, (2-chloroethenyl)- into conjugated polymer backbones could lead to new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chlorine substituent can be used to tune the electronic properties of the polymer.
Medicinal Chemistry: Halogenated organic compounds play a significant role in medicinal chemistry. The vinyl chloride moiety in Benzene, (2-chloroethenyl)- could serve as a versatile handle for the synthesis of more complex molecules with potential biological activity. For instance, related compounds like (2-chloroethyl)benzene (B74947) are used as intermediates in the synthesis of pharmaceuticals. nbinno.comlookchem.com Future research could explore the synthesis of bioactive compounds and drug analogues derived from β-chlorostyrene. nih.gov
Sensor Technology: The development of chemical sensors for the detection of various analytes is of great importance. Polymeric materials derived from Benzene, (2-chloroethenyl)- could be functionalized to create sensitive and selective sensor platforms. The polymer's properties could be tailored to interact specifically with target molecules, leading to a detectable signal.
The table below highlights potential interdisciplinary applications of Benzene, (2-chloroethenyl)-.
| Interdisciplinary Field | Potential Application |
| Organic Electronics | Synthesis of novel conjugated polymers for OLEDs and OPVs. |
| Medicinal Chemistry | A building block for the synthesis of bioactive compounds and drug analogues. nbinno.comlookchem.comnih.gov |
| Sensor Technology | Development of functionalized polymers for chemical sensing. |
| Advanced Materials | Creation of materials with unique optical or mechanical properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzene, (2-chloroethenyl)-, and how can reaction conditions be optimized for yield?
- Methodology :
- Friedel-Crafts alkylation : React benzene with 2-chloroethyl halides (e.g., 2-chloroethyl chloride) using Lewis acid catalysts (AlCl₃ or FeCl₃) in anhydrous dichloromethane at 40–60°C. Monitor intermediates via GC-MS .
- Catalytic coupling : Palladium-catalyzed cross-coupling of chloroethenyl precursors with aryl halides. Optimize ligand selection (e.g., PPh₃) and solvent polarity (toluene or THF) to improve yield .
- Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Typical Yield (Friedel-Crafts) | 60–75% | |
| Optimal Catalyst Loading (AlCl₃) | 10 mol% |
Q. Which spectroscopic techniques are most effective for characterizing Benzene, (2-chloroethenyl)-, and how are spectral data interpreted?
- Methodology :
- ¹H NMR : Vinyl chloride protons (CH₂=CHCl) appear as doublets at δ 5.5–6.5 ppm (J = 10–12 Hz for trans coupling). Aromatic protons show splitting patterns consistent with monosubstitution .
- IR Spectroscopy : C-Cl stretch at 550–600 cm⁻¹; vinyl C=C stretch at 1600–1650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 140.61 (C₈H₉Cl). Fragmentation patterns include loss of Cl (Δ m/z 35.5) and benzene ring decomposition .
- Key Data :
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹³C NMR | δ 125–130 ppm (vinyl carbons) | |
| IR | 550–600 cm⁻¹ (C-Cl) |
Advanced Research Questions
Q. How do computational studies (e.g., DFT) predict the reactivity of Benzene, (2-chloroethenyl)- in electrophilic substitution reactions?
- Methodology :
- Perform density functional theory (DFT) calculations at the B3LYP/6-31G* level to analyze electron density maps. The chloroethenyl group acts as an electron-withdrawing substituent, reducing aromatic ring activation. Transition state analysis predicts meta-directing behavior due to destabilization of ortho/para intermediates .
- Validate predictions experimentally using nitration (HNO₃/H₂SO₄) or sulfonation (SO₃), followed by HPLC to quantify regioselectivity .
- Key Data :
| Parameter | Computational Result | Experimental Validation |
|---|---|---|
| Electron Density (Ring) | Reduced by 12% vs. benzene | Nitration yields 70% meta product |
Q. How can conflicting data on the thermal stability of Benzene, (2-chloroethenyl)- be resolved through experimental and theoretical approaches?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., 180–200°C under N₂) and compare with NIST-reported thermochemistry data (ΔfH°gas = -32.62 kJ/mol for analogous chlorinated aromatics) .
- Reconciliation Strategy : Discrepancies often arise from impurities (e.g., residual AlCl₃). Purify via column chromatography (silica gel, hexane:ethyl acetate) and re-test. Computational simulations (e.g., Gaussian) can model bond dissociation energies to identify decomposition pathways .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| TGA Decomposition Onset | 185°C | Experimental |
| Calculated C-Cl Bond Energy | 310 kJ/mol | DFT |
Contradiction Analysis
Q. Why do some studies report divergent toxicity profiles for Benzene, (2-chloroethenyl)-?
- Resolution Strategy :
- Purity Assessment : Use HPLC-UV (λ = 254 nm) to quantify impurities (e.g., chlorinated byproducts). Toxicity studies with >98% purity show consistent LD₅₀ values (e.g., 450 mg/kg in rats) .
- Metabolite Identification : LC-MS/MS can detect oxidative metabolites (e.g., epoxides) that contribute to variability in toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
